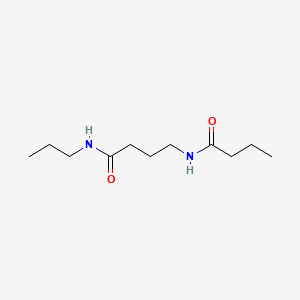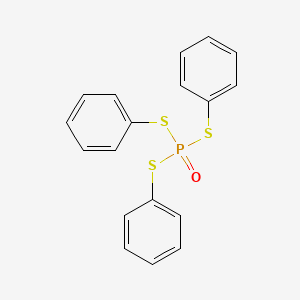
Phosphorotrithioic acid, S,S,S-triphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorotrithioic acid, S,S,S-triphenyl ester is an organophosphorus compound with the molecular formula C18H15OPS3 It is known for its unique structure, where three phenyl groups are attached to a phosphorus atom through sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorotrithioic acid, S,S,S-triphenyl ester can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with sulfur in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process often includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is usually subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Phosphorotrithioic acid, S,S,S-triphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorotrithioic acid derivatives.
Reduction: Reduction reactions can convert the ester into different phosphorothioate compounds.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorotrithioic acid derivatives, while substitution reactions can produce a variety of functionalized phosphorothioate compounds.
Scientific Research Applications
Phosphorotrithioic acid, S,S,S-triphenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to biologically active compounds.
Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phosphorotrithioic acid, S,S,S-triphenyl ester involves its interaction with molecular targets through its phosphorus-sulfur bonds. These interactions can lead to the formation of stable complexes with metal ions or other molecules. The pathways involved in its action depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Phosphorotrithioic acid, S,S,S-triphenyl ester can be compared with other similar compounds, such as:
Phosphorotrithioic acid, S,S,S-tributyl ester: This compound has butyl groups instead of phenyl groups, leading to different physical and chemical properties.
Triphenyl phosphite: While similar in structure, triphenyl phosphite lacks the sulfur atoms present in this compound, resulting in different reactivity and applications.
Properties
CAS No. |
597-83-1 |
|---|---|
Molecular Formula |
C18H15OPS3 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
bis(phenylsulfanyl)phosphorylsulfanylbenzene |
InChI |
InChI=1S/C18H15OPS3/c19-20(21-16-10-4-1-5-11-16,22-17-12-6-2-7-13-17)23-18-14-8-3-9-15-18/h1-15H |
InChI Key |
FDOFFZUCIAAJGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SP(=O)(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


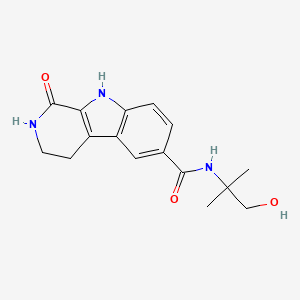
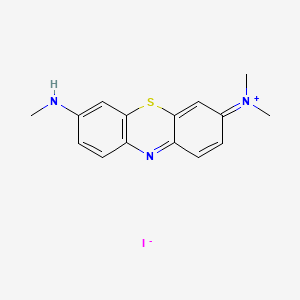
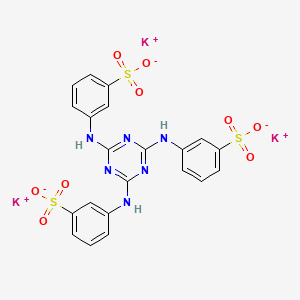
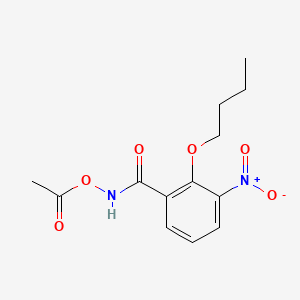

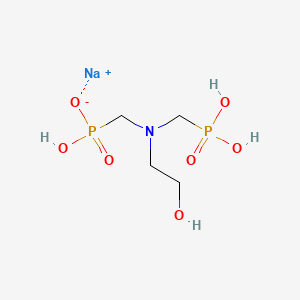


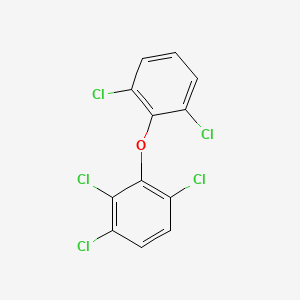
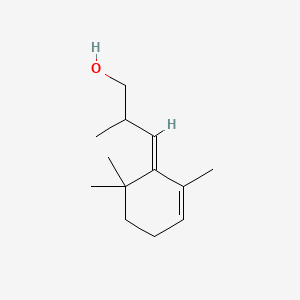
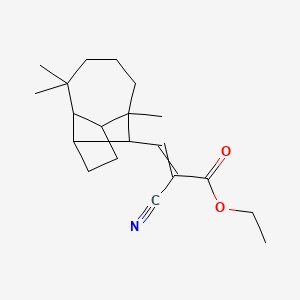
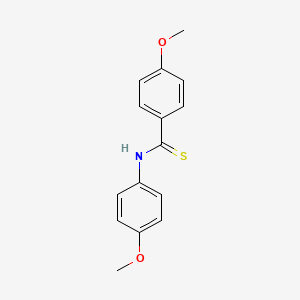
![3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12691291.png)
